6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride
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Overview
Description
6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride is a labeled compound used primarily in research settings. It is a derivative of 5-Methyl Cytosine, a modified form of the DNA base cytosine. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various analytical and research applications .
Preparation Methods
The synthesis of 6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride involves the incorporation of carbon-13 and nitrogen-15 isotopes into the cytosine structure. The synthetic route typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the methyl group and form the hydrochloride salt. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group into a hydroxyl or carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound is used in studies of DNA methylation, which is an important epigenetic modification involved in gene regulation.
Medicine: Research involving this compound helps in understanding the role of DNA methylation in diseases such as cancer.
Mechanism of Action
The primary mechanism of action of 6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride involves its incorporation into DNA, where it can affect gene expression by altering the methylation pattern. The labeled isotopes allow researchers to track and study these modifications using various analytical techniques. The molecular targets include DNA methyltransferases, which are enzymes responsible for adding methyl groups to cytosine residues in DNA .
Comparison with Similar Compounds
6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride is unique due to its isotopic labeling, which distinguishes it from other similar compounds such as:
5-Methyl Cytosine:
5-Hydroxymethyl Cytosine: Another modified cytosine base involved in DNA methylation studies.
5-Formyl Cytosine: A derivative formed through the oxidation of 5-Methyl Cytosine.
These compounds share similar chemical structures but differ in their specific modifications and applications, highlighting the unique utility of this compound in isotopic labeling studies .
Properties
IUPAC Name |
6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H/i5+1,7+1,8+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWMULVRPAUPJT-OULABZQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([15NH][13C](=O)[15N]=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.